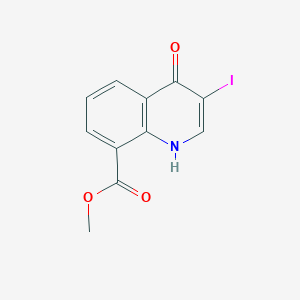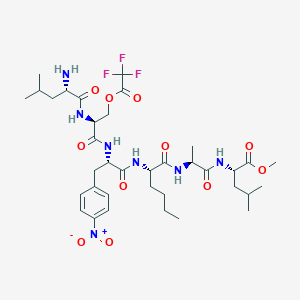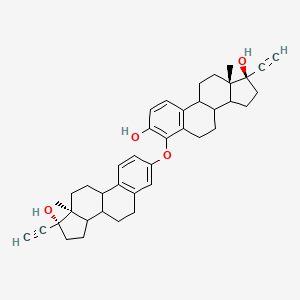
2-amino-3,7-dihydropurine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is known for its role in inhibiting the expression of certain proteins, making it a valuable subject of study in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,7-dihydropurine-6-thione typically involves the reaction of purine-6-thione with ammonia or other amines under specific conditions. One common method includes the reaction of 2,8-dichloro-6-hydroxypurine with ammonia to form 2-amino-8-chloro-6-hydroxypurine, which is then reduced to this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the compound meets the required standards for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thione group to other functional groups.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted purines and thio derivatives, which have applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-amino-3,7-dihydropurine-6-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting protein expression and its potential as an anticancer agent.
Medicine: Investigated for its therapeutic potential in treating leukemia and autoimmune disorders.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-amino-3,7-dihydropurine-6-thione involves its incorporation into DNA and RNA, where it inhibits the synthesis and processing of these nucleic acids. This inhibition occurs through the formation of 6-thioguanilyic acid, which competes with natural nucleotides and disrupts normal cellular functions . The compound targets enzymes like hypoxanthine-guanine phosphoribosyltransferase, leading to its antineoplastic and immunosuppressive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: Another purine analogue with similar antineoplastic properties.
Thioguanine: Shares a similar mechanism of action and is used in similar therapeutic applications.
Azathioprine: A prodrug that is metabolized into 6-mercaptopurine and used as an immunosuppressant.
Uniqueness
Its ability to be incorporated into DNA and RNA and disrupt their synthesis makes it a valuable compound for research and development in various scientific disciplines .
Eigenschaften
Molekularformel |
C5H5N5S |
|---|---|
Molekulargewicht |
171.17 g/mol |
IUPAC-Name |
2-amino-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1,8+1 |
InChI-Schlüssel |
WYWHKKSPHMUBEB-LRHOFRIRSA-N |
Isomerische SMILES |
[13CH]1=[15N][13C]2=C([15NH]1)C(=S)N=C(N2)N |
Kanonische SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
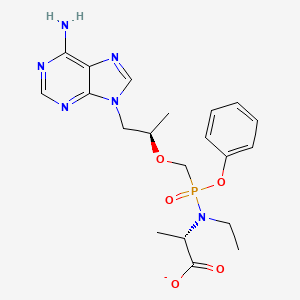
![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)
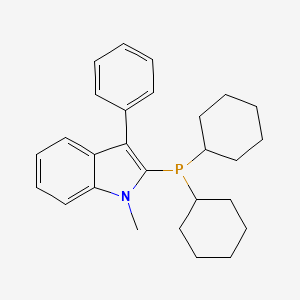
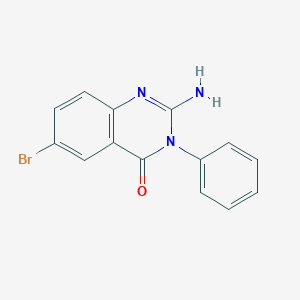
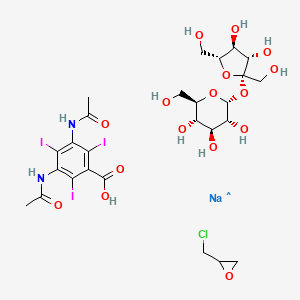
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
